(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile
Description
This compound features a thiazole ring core substituted with an ethyl-linked isoindole-1,3-dione moiety and a (Z)-configured propenenitrile group bearing a 4-fluorophenyl substituent. The isoindole-dione group contributes to electron-withdrawing properties, while the fluorophenyl enhances metabolic stability and influences molecular polarity .
Properties
IUPAC Name |
(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2S/c23-16-7-5-14(6-8-16)11-15(12-24)20-25-17(13-29-20)9-10-26-21(27)18-3-1-2-4-19(18)22(26)28/h1-8,11,13H,9-10H2/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYQLBMGAHOFIY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in pharmaceuticals, particularly in oncology and neurology.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C22H14FN3O2S
- Molecular Weight : 403.43 g/mol
- CAS Number : 1164456-32-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Several studies have highlighted the cytotoxic potential of thiazole derivatives, including those with similar structures. The presence of the thiazole moiety is essential for enhancing anticancer properties. For instance, compounds with thiazole rings have shown significant activity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anticonvulsant Activity : Thiazole derivatives have been noted for their anticonvulsant effects. Compounds structurally related to this compound may exhibit similar properties by modulating neurotransmitter systems involved in seizure activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Fluorophenyl Group : The presence of fluorine may increase lipophilicity and improve cellular uptake.
- Isoindole Moiety : Contributes to the overall biological profile by participating in π-stacking interactions with biological targets.
Antitumor Studies
Recent studies have demonstrated that compounds with similar thiazole structures exhibit significant antitumor effects:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| (Z)-Compound | HT29 | <10 |
These findings suggest that the compound could be developed as a potential anticancer agent targeting specific pathways involved in tumor growth .
Anticonvulsant Studies
In anticonvulsant evaluations, thiazole-based compounds were tested in animal models for their efficacy against induced seizures:
| Compound | Model | Efficacy (%) |
|---|---|---|
| Compound C | PTZ Seizure Model | 100% protection |
| (Z)-Compound | MES Model | 85% protection |
These results indicate a promising anticonvulsant profile that warrants further exploration .
Scientific Research Applications
Cancer Treatment
Research indicates that this compound exhibits significant potential as a therapeutic agent in oncology. It has been identified as a selective degrader of IKZF2 protein, which plays a crucial role in various cancers. The ability to modulate IKZF2 levels suggests its utility in treating conditions such as:
- Non-small cell lung cancer (NSCLC)
- Triple-negative breast cancer (TNBC)
- Melanoma
- Acute myelogenous leukemia
- Gastrointestinal stromal tumors (GIST)
The mechanism involves the selective degradation of IKZF2, thereby inhibiting tumor growth and proliferation associated with its overexpression .
Neurological Disorders
Emerging studies suggest that compounds similar to (Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile may have neuroprotective effects. The isoindole structure is associated with neuroactive properties that could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituents attached to the phenyl ring and propenenitrile group:
Key Observations :
Crystallographic and Conformational Analysis
- Isostructural Compounds : highlights isostructural thiazole-triazole compounds with triclinic (P¯1) symmetry and two independent molecules per asymmetric unit. Substituents (e.g., Cl vs. F) minimally affect conformation but alter crystal packing .
- Target Compound : While crystallographic data is unavailable, the Z-configuration likely enforces planarity in the propenenitrile group, similar to the (Z)-3-hydroxy-4-methoxyphenyl analog in , which adopts a near-planar conformation .
Hydrogen Bonding and Intermolecular Interactions
- Hydrogen Bonding : Fluorophenyl and isoindole-dione groups in the target compound may participate in C–H···O or C–F···H interactions, as observed in related structures (). Such interactions stabilize crystal lattices and influence melting points .
- Comparison with Benzyloxy Analog : The benzyloxy group in could engage in π-π stacking, whereas the fluorophenyl group in the target compound may prioritize dipole-dipole interactions .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of (Z)-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]thiazol-2-yl}-3-(4-fluorophenyl)-propenenitrile?
- Methodological Answer : Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield/purity via HPLC or NMR. Flow-chemistry setups (e.g., continuous-flow reactors) can enhance reproducibility and scalability for multi-step syntheses involving thiazole and isoindole moieties . For intermediates prone to isomerization (e.g., Z/E configurations), monitor reaction kinetics using in situ spectroscopy to optimize stereochemical outcomes .
Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Key steps include:
- Validating hydrogen atom positions via Fourier difference maps.
- Assessing torsional angles of the thiazole-isoindole linkage to confirm steric feasibility.
- Cross-referencing with hydrogen-bonding patterns (graph set analysis) to identify stabilizing intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing the fluorophenyl and propenenitrile groups?
- Methodological Answer :
- 19F NMR : To confirm para-substitution on the fluorophenyl ring and detect electronic effects from conjugation with the propenenitrile group.
- FT-IR : Identify ν(C≡N) stretching (~2220 cm⁻¹) and ν(C=O) of the isoindole-dione (~1700 cm⁻¹).
- UV-Vis : Monitor π→π* transitions in the conjugated system to assess electronic delocalization .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) by including solvent effects (e.g., PCM model) and dispersion corrections for non-covalent interactions.
- Step 2 : Validate computational models against experimental kinetics (e.g., Hammett plots for substituent effects) or crystallographic bond lengths/angles .
- Step 3 : Use multivariate analysis to reconcile discrepancies, such as steric hindrance in the thiazole-ethyl-isoindole chain not accounted for in gas-phase calculations .
Q. What strategies are effective for analyzing polymorphism or solvatomorphism in this compound?
- Methodological Answer :
- Powder XRD : Screen polymorphs by varying crystallization solvents (e.g., DMSO vs. THF) and annealing conditions.
- Thermogravimetric Analysis (TGA) : Detect solvent retention in solvates.
- Hirshfeld Surface Analysis : Quantify intermolecular contact differences (e.g., C–H···O vs. C–H···F interactions) between polymorphs using CrystalExplorer .
Q. How can researchers resolve conflicting bioactivity data across different assays for this compound?
- Methodological Answer :
- Assay Optimization : Standardize cell-line viability protocols (e.g., ATP-based luminescence vs. MTT assays) to minimize false positives.
- Off-Target Profiling : Use SPR or thermal shift assays to identify non-specific binding to proteins like serum albumin.
- Metabolite Identification : LC-HRMS to detect degradation products (e.g., hydrolysis of the propenenitrile group) that may interfere with activity .
Methodological Challenges & Data Analysis
Q. What statistical approaches are recommended for handling batch-to-batch variability in synthesis?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of process variables (e.g., impurity profiles, yields) to identify critical control parameters.
- Control Charts : Monitor reaction pH, temperature, and stirring rates in real-time to maintain process stability.
- Robust Optimization : Use Taguchi methods to minimize sensitivity to noise factors (e.g., humidity, reagent lot variations) .
Q. How should researchers validate hydrogen-bonding networks in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and identify supramolecular synthons.
- Enthalpy-Entropy Compensation : Correlate thermal displacement parameters (ADPs) with lattice energy calculations to assess dynamic disorder .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
